molecular formula C23H38O2S B7772203 3-(Hexadecylthio)benzoic acid

3-(Hexadecylthio)benzoic acid

Cat. No.: B7772203
M. Wt: 378.6 g/mol
InChI Key: QNFMYAXYAXTPTA-UHFFFAOYSA-N
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Description

3-(Hexadecylthio)benzoic acid is a synthetic benzoic acid derivative characterized by a hexadecylthio (-S-C₁₆H₃₃) substituent at the 3-position of the aromatic ring. This compound combines the carboxylic acid functionality of benzoic acid with a long hydrophobic alkylthio chain, which imparts unique physicochemical properties.

Properties

IUPAC Name

3-hexadecylsulfanylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-26-22-18-16-17-21(20-22)23(24)25/h16-18,20H,2-15,19H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNFMYAXYAXTPTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCSC1=CC=CC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hexadecylthio)benzoic acid typically involves the introduction of a hexadecylthio group to a benzoic acid derivative. One common method is the nucleophilic substitution reaction where a thiol group is introduced to a halogenated benzoic acid derivative under basic conditions. The reaction can be carried out using hexadecylthiol and a suitable base like sodium hydroxide or potassium carbonate in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar nucleophilic substitution reactions. The process would be optimized for yield and purity, potentially involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-(Hexadecylthio)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry: 3-(Hexadecylthio)benzoic acid is used as a building block in organic synthesis, particularly in the preparation of more complex molecules

Biology and Medicine: In biological research, derivatives of benzoic acid, including this compound, are studied for their potential biological activities. These compounds can be investigated for their antimicrobial, antifungal, or anticancer properties.

Industry: In the industrial sector, this compound can be used in the formulation of specialty chemicals, surfactants, and lubricants. Its long alkyl chain provides hydrophobic properties, making it useful in various applications requiring water-repellent characteristics.

Mechanism of Action

The mechanism of action of 3-(Hexadecylthio)benzoic acid depends on its specific application. In general, the compound can interact with biological membranes due to its amphiphilic nature, potentially disrupting membrane integrity or function. The hexadecylthio group can also participate in redox reactions, influencing cellular oxidative stress levels.

Molecular Targets and Pathways:

    Membrane Interaction: The long alkyl chain can insert into lipid bilayers, affecting membrane fluidity and permeability.

    Redox Reactions: The thioether group can undergo oxidation, impacting cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares 3-(Hexadecylthio)benzoic acid with structurally related benzoic acid derivatives:

Compound Substituent(s) Molecular Formula Key Properties Applications References
This compound -S-C₁₆H₃₃ at 3-position C₂₃H₃₈O₂S Hydrophobic, surfactant-like behavior, moderate acidity (carboxylic group) Surfactants, drug delivery systems* Inferred
3-Fluoro-4-(hexadecyloxy)benzoic acid -O-C₁₆H₃₃ at 4-position, -F at 3 C₂₃H₃₅FO₃ Enhanced stability (fluorine), surfactant properties Pharmaceuticals, coatings
3-Hydroxybenzoic acid -OH at 3-position C₇H₆O₃ High polarity, acidity (pKa ~4.2), hydrogen bonding Solvents, drug intermediates
4-Hydroxy-3-methylbenzoic acid -OH at 4, -CH₃ at 3 C₈H₈O₃ Moderate acidity, crystalline structure Food additives, preservatives
3-Methoxybenzoic acid -OCH₃ at 3-position C₈H₈O₃ Lower acidity than -OH derivatives, lipophilic Fragrances, agrochemicals

Notes:

  • Solubility: The hexadecylthio group in this compound reduces water solubility compared to polar derivatives like 3-hydroxybenzoic acid, making it more compatible with nonpolar matrices .
  • Reactivity : Thioethers are prone to oxidation (forming sulfoxides or sulfones), unlike ethers or hydroxyl groups, which may limit their use in oxidative environments .
  • Biological Activity : Sulfur-containing compounds often exhibit distinct pharmacokinetics; for example, thioethers may enhance membrane permeability compared to hydroxyl or methoxy groups .

Analytical Differentiation

Mass spectrometry data for hydroxybenzoic acids (Table 1, ) reveals distinct fragmentation patterns:

  • 3-Hydroxybenzoic acid : Base peak at m/z 138 (100% intensity) due to decarboxylation.
  • 4-Hydroxybenzoic acid : Base peak at m/z 121 (100%) from hydroxyl loss.
  • This compound : Expected base peak at m/z corresponding to the alkylthio fragment (e.g., -SC₁₆H₃₃), distinguishing it from oxygenated analogs.

Q & A

Q. What are the common synthetic routes for 3-(Hexadecylthio)benzoic acid, and how are reaction conditions optimized?

The synthesis of this compound typically involves cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the hexadecylthio moiety. For example, palladium-catalyzed thioetherification can be employed, where 3-bromobenzoic acid reacts with hexadecanethiol in the presence of a Pd catalyst (e.g., PdCl₂) and a base (e.g., NaOH). Key parameters include:

  • Catalyst loading : 1–5 mol% PdCl₂ for efficient coupling .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of the hydrophobic hexadecyl chain.
  • Temperature : Reactions are often conducted at 80–100°C to balance reaction rate and side-product formation.
    Post-synthesis, purification via column chromatography (silica gel, eluting with hexane/ethyl acetate gradients) ensures removal of unreacted thiol and catalyst residues. Yield optimization requires monitoring by TLC or HPLC .

Q. How is the structural integrity of this compound validated after synthesis?

A multi-technique approach is essential:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm the presence of the hexadecyl chain (δ 0.8–1.6 ppm for CH₃ and CH₂ groups) and the benzoic acid aromatic protons (δ 7.2–8.1 ppm).
  • Mass spectrometry (MS) : High-resolution ESI-MS verifies the molecular ion peak ([M-H]⁻ at m/z 363.2 for C₂₃H₃₈O₂S) .
  • X-ray crystallography : For crystalline samples, SHELXL software refines crystal structures to validate bond lengths and dihedral angles, particularly the thioether linkage (C-S-C ~180°) .

Q. What are the solubility properties of this compound in common laboratory solvents?

The compound exhibits amphiphilic behavior due to its hydrophobic hexadecyl chain and polar carboxylic acid group:

  • High solubility : In chloroform, DCM, and THF (>50 mg/mL at 25°C).
  • Low solubility : In water (<0.1 mg/mL) but improves in basic aqueous solutions (pH >8) via deprotonation of the carboxyl group.
  • Temperature dependence : Solubility in ethanol increases at elevated temperatures (e.g., 40°C).
    Document solubility profiles using UV-Vis spectroscopy or gravimetric analysis after solvent evaporation .

Advanced Research Questions

Q. How can researchers address contradictions in bioactivity data for this compound across different assays?

Discrepancies often arise from:

  • Assay pH effects : The carboxylic acid group (pKa ~4.2) may protonate in acidic conditions, altering membrane permeability. Use buffered solutions (e.g., PBS at pH 7.4) to standardize assays .
  • Aggregation in aqueous media : Micelle formation above the critical micelle concentration (CMC) can mask bioactivity. Characterize CMC via dynamic light scattering (DLS) and adjust concentrations below this threshold .
  • Impurity interference : Trace thiol or Pd residues from synthesis can inhibit enzymes. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and inductively coupled plasma (ICP) MS for metal quantification .

Q. What experimental design considerations are critical for studying the compound’s stability under varying storage conditions?

Long-term stability studies should include:

  • Temperature : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the thioether bond. Accelerated degradation studies (40°C for 1–4 weeks) predict shelf life .
  • Light exposure : UV-Vis monitoring (λ=260 nm) detects photodegradation. Use amber vials for light-sensitive samples.
  • Humidity : Karl Fischer titration quantifies water uptake, which may hydrolyze the carboxyl group. Desiccants (e.g., silica gel) mitigate moisture .

Q. How can researchers elucidate the mechanism of action for this compound in enzyme inhibition studies?

A combination of kinetic and structural methods is recommended:

  • Enzyme kinetics : Perform Michaelis-Menten assays to determine inhibition type (competitive/non-competitive). For example, monitor NADPH oxidation at λ=340 nm for dehydrogenase targets .
  • Docking simulations : Use software like AutoDock Vina to model interactions between the compound’s thioether chain and hydrophobic enzyme pockets.
  • Cryo-EM/X-ray crystallography : Resolve co-crystal structures of the enzyme-inhibitor complex to identify binding residues (e.g., cysteine or histidine coordination) .

Q. What strategies mitigate challenges in formulating this compound for in vivo studies?

  • Nanoparticle encapsulation : Use PLGA or liposomal carriers to enhance aqueous dispersibility and bioavailability. Characterize particle size (100–200 nm) via DLS .
  • Prodrug derivatization : Esterify the carboxyl group (e.g., methyl ester) to improve cell membrane penetration, with hydrolysis in vivo regenerating the active form.
  • Dose optimization : Conduct pharmacokinetic studies (LC-MS/MS plasma analysis) to determine AUC and half-life .

Methodological Resources

  • Synthesis : Suzuki-Miyaura protocols from Bumagin et al. (1997) .
  • Crystallography : SHELXL refinement guidelines for thioether-containing compounds .
  • Bioassay Design : pH-controlled enzymatic activity frameworks from biochemistry literature .

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